3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H20ClN7O3 and its molecular weight is 477.91. The purity is usually 95%.
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Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, and inhibiting their activity can be a strategy for treating diseases like cancer .
Oxadiazoles
are another key feature of this compound. Oxadiazoles have been found to have various biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
The compound also contains a chlorobenzyl group and an isopropoxyphenyl group. These groups could influence the compound’s solubility, stability, and how it interacts with its target .
In terms of pharmacokinetics , the compound’s absorption, distribution, metabolism, and excretion (ADME) would likely be influenced by factors such as its size, polarity, and the presence of functional groups like the isopropoxyphenyl group .
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as a kinase inhibitor, for example, it could potentially interfere with cell signaling pathways and have anti-cancer effects .
The action environment could also influence the compound’s efficacy and stability. Factors like pH, temperature, and the presence of other molecules could affect how the compound behaves .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN7O3/c1-14(2)33-18-9-5-16(6-10-18)21-26-19(34-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-15-3-7-17(24)8-4-15/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJQUHQPYMIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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